Cerium (IV) ammonium sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Cerium (IV) ammonium sulfate can be synthesized from cerium(IV) ammonium nitrate solutions through thermal hydrolysis at temperatures ranging from 150° to 240°C. The presence of sulfate ions is crucial for the spherical agglomeration of the resulting cerium(IV) oxide nanoparticles, indicating the importance of synthesis conditions on the final product's properties (Hirano et al., 2004).

Molecular Structure Analysis

Although specific studies on the molecular structure of this compound were not directly found, related compounds like cerium(IV) sulfate and cerium(IV) oxide have been extensively studied. These investigations reveal the influence of synthesis conditions on the crystallite size and morphology of cerium(IV) compounds, which is crucial for understanding the molecular structure and properties of this compound.

Chemical Reactions and Properties

This compound acts as a powerful oxidizing agent in various chemical reactions. It has been used in the oxidative functionalization of styrenes, demonstrating versatility as a reagent for introducing different functional groups under varying conditions (Krylov et al., 2019). Moreover, it facilitates the oxidative addition of azide to cinnamic esters and α,β-unsaturated ketones, leading to the formation of α-azidocinnamates and α-azido-α,β-unsaturated ketones, respectively, highlighting its utility in synthesizing nitrogen-containing compounds (Nair & George, 2000).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline structure and agglomeration behavior, are influenced by the synthesis method and conditions. The ability to control the crystallite size and morphology through the addition of sulfate ions or sulfuric acid is a key aspect of its physical properties, impacting its application in catalysis and materials science (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound, particularly its role as an oxidizing agent and catalyst, have been demonstrated in various reactions, including the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Davoodnia et al., 2014) and the oxidative functionalization of styrenes (Krylov et al., 2019). These studies highlight its effectiveness and versatility in facilitating various chemical transformations.

Scientific Research Applications

Nanoparticle Synthesis and Agglomeration : Cerium (IV) oxide nanoparticles with a cubic fluorite structure can be synthesized from cerium (IV) ammonium nitrate solutions. The presence of sulfate ions, such as from ammonium sulfate, influences the crystallite size and morphology, promoting spherical agglomeration of these nanoparticles (Hirano et al., 2004).

Catalysis in Organic Synthesis : Cerium (IV) sulfate has been used as an efficient catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, facilitating high yield reactions under solvent-free conditions. This catalyst can be reused multiple times without significant loss of activity (Davoodnia et al., 2014).

Electron Transfer Reactions : Cerium (IV) ammonium nitrate (CAN) has been used in various synthetic transformations, such as carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as a powerful one-electron oxidant, primarily engaging in radical and radical cation chemistry (Nair et al., 2004).

Electrophoretic Analysis : Cerium (III) sulfate has been utilized in capillary zone electrophoresis for the indirect fluorimetric detection of alkali and alkaline earth metal ions. This method allows for qualitative and quantitative analyses with low detection limits (Bächmann et al., 1992).

Deprotection of Ketals and Acetals : Cerium (IV) ammonium nitrate is effective for the selective removal of ketals and acetals, demonstrating its utility as a mild and selective reagent in organic synthesis (Ates et al., 2003).

Multicomponent Synthesis : Cerium (IV) sulfate tetrahydrate has been applied in the one-pot multicomponent synthesis of polyhydroquinolines, offering advantages like high yields, clean reaction, and short reaction time (Kazemi et al., 2018).

Microstructural Analysis of Nanoparticles : Research has been conducted on the microstructure and growth kinetics of nanoscale crystallites obtained from hydrated cerium oxides, derived from cerium ammonium and sulfate salts (Audebrand et al., 2000).

Safety and Hazards

Future Directions

Ammonium cerium (IV) sulfate has potential implications in various fields of research and industry. It has been used to initiate the radical polymerization of pectin-poly (ethylene glycol) methacrylate (PEGMA) supramolecular hydrogels . It has also been used in the synthesis of cerium dispersed carbon (CeDC) sorbent for the extraction of excess fluoride in drinking water .

Mechanism of Action

Target of Action

It is often used as a starting material for various organic syntheses and as an oxidizing agent .

Mode of Action

Tetraammonium cerium(IV) sulfate dihydrate is a strong oxidizing agent, especially under acidic conditions . It can react with reducing agents, leading to various chemical reactions. For instance, when added to dilute hydrochloric acid, it forms elemental chlorine, albeit slowly .

Biochemical Pathways

The specific biochemical pathways affected by Tetraammonium cerium(IV) sulfate dihydrate are dependent on the context of its use. As an oxidizing agent, it can participate in redox reactions, affecting the oxidation state of other compounds in the system .

Result of Action

The molecular and cellular effects of Tetraammonium cerium(IV) sulfate dihydrate’s action are largely dependent on its role as an oxidizing agent. It can cause changes in the oxidation state of other compounds, potentially leading to various downstream effects depending on the specific context .

Action Environment

The action, efficacy, and stability of Tetraammonium cerium(IV) sulfate dihydrate can be influenced by various environmental factors. For instance, its oxidizing action is particularly pronounced under acidic conditions . Furthermore, it has high thermal stability and can exist stably at high temperatures .

properties

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

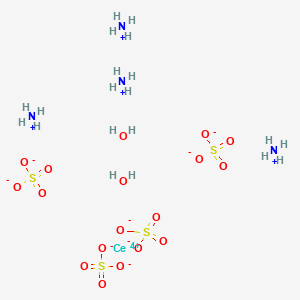

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 |

Source

|

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10378-47-9 |

Source

|

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.